molecular formula C22H23F2NO3 B5965414 ethyl 1-benzoyl-3-(2,4-difluorobenzyl)-3-piperidinecarboxylate

ethyl 1-benzoyl-3-(2,4-difluorobenzyl)-3-piperidinecarboxylate

Cat. No. B5965414
M. Wt: 387.4 g/mol
InChI Key: MPYUJBQZYUOXKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-benzoyl-3-(2,4-difluorobenzyl)-3-piperidinecarboxylate is a chemical compound that belongs to the class of piperidinecarboxylate derivatives. It is commonly used in scientific research applications due to its unique properties and potential benefits.

Mechanism of Action

The mechanism of action of Ethyl 1-benzoyl-3-(2,4-difluorobenzyl)-3-piperidinecarboxylate is not fully understood, but it is believed to act as a modulator of certain neurotransmitter receptors in the brain. Specifically, it has been shown to bind to the dopamine D2 receptor and the serotonin 5-HT1A receptor, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
Ethyl 1-benzoyl-3-(2,4-difluorobenzyl)-3-piperidinecarboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which can lead to improved mood, increased motivation, and enhanced cognitive function. It has also been shown to have antioxidant properties, which may help to protect against oxidative damage and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 1-benzoyl-3-(2,4-difluorobenzyl)-3-piperidinecarboxylate in lab experiments is its potential as a drug candidate for the treatment of various diseases. Additionally, it has been shown to have unique properties that make it useful as a tool in neuroscience research. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the research and development of Ethyl 1-benzoyl-3-(2,4-difluorobenzyl)-3-piperidinecarboxylate. One potential area of focus is the development of more potent and selective analogs of this compound for use as drug candidates. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, more studies are needed to explore the potential side effects and safety profile of this compound.

Synthesis Methods

The synthesis of Ethyl 1-benzoyl-3-(2,4-difluorobenzyl)-3-piperidinecarboxylate can be achieved by the reaction of 2,4-difluorobenzylamine with ethyl 1-benzoyl-3-piperidinecarboxylate in the presence of a suitable catalyst. The reaction proceeds through a series of steps, resulting in the formation of the final product.

Scientific Research Applications

Ethyl 1-benzoyl-3-(2,4-difluorobenzyl)-3-piperidinecarboxylate has been widely used in scientific research applications, particularly in the field of medicinal chemistry. It has shown potential as an effective drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, it has been used as a tool in neuroscience research to study the role of certain neurotransmitters in the brain.

properties

IUPAC Name

ethyl 1-benzoyl-3-[(2,4-difluorophenyl)methyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F2NO3/c1-2-28-21(27)22(14-17-9-10-18(23)13-19(17)24)11-6-12-25(15-22)20(26)16-7-4-3-5-8-16/h3-5,7-10,13H,2,6,11-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYUJBQZYUOXKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C(=O)C2=CC=CC=C2)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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